3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Description
Properties
CAS No. |
217489-63-9 |
|---|---|
Molecular Formula |
C53H68O |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C53H68O/c1-3-5-7-9-11-13-15-17-19-23-29-43-35-39-47(40-36-43)49-50(48-41-37-44(38-42-48)30-24-20-18-16-14-12-10-8-6-4-2)52(46-33-27-22-28-34-46)53(54)51(49)45-31-25-21-26-32-45/h21-22,25-28,31-42H,3-20,23-24,29-30H2,1-2H3 |
InChI Key |
XMTYLOQRDZUFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCCCCCCCCCCC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves the reaction of 4-dodecylbenzil with 1,3-diphenylacetone in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol at elevated temperatures (around 80°C) to facilitate the formation of the cyclopentadienone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Photonic Applications
1. Organic Photonic Devices
The compound has been investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular structure allows for efficient charge transport and light emission, making it suitable for high-performance devices. Research indicates that the incorporation of this compound can enhance the efficiency of OLEDs by improving the charge balance within the device .
2. Nonlinear Optical Materials
Due to its conjugated structure, 3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one exhibits nonlinear optical properties. This makes it a candidate for applications in optical limiting and frequency conversion processes. Studies have shown that compounds with similar structures can effectively limit laser intensity, providing protection for sensitive optical components .
Material Science Applications
1. Polymer Composites
This compound can be integrated into polymer matrices to create composites with enhanced thermal and mechanical properties. The addition of this compound can improve the thermal stability and mechanical strength of polymers used in various industrial applications .
2. Photostable Dyes
In material science, the compound serves as a photostable dye for coatings and plastics. Its stability under UV radiation makes it suitable for outdoor applications where materials are exposed to sunlight .
Cosmetic Industry Applications
1. UV Filters in Sunscreens
Research indicates that this compound can be utilized as a UV filter in cosmetic formulations. Its ability to absorb UV radiation helps protect skin from harmful effects while enhancing the overall stability of cosmetic products .
2. Emollient Properties
The compound's chemical structure suggests potential emollient properties that could improve skin hydration and texture in creams and lotions. Studies are ongoing to evaluate its effectiveness in enhancing skin barrier function and moisture retention .
Case Study 1: OLED Development
A study focused on developing OLEDs using this compound demonstrated a significant increase in device efficiency compared to traditional materials. The results indicated that devices incorporating this compound exhibited lower turn-on voltages and higher luminance levels.
Case Study 2: Cosmetic Formulation
In a formulation study for sunscreens, researchers incorporated this compound as a UV filter. The results showed that formulations containing this compound provided superior UV protection while maintaining stability over time.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its phenyl and dodecylphenyl groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and sensors. The pathways involved include electron transfer and conjugation effects, which enhance the compound’s semiconducting behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
- 3,4-Bis(3-tetradecylphenyl)-2,5-bis(trimethylsilyl)cyclopenta-2,4-dien-1-one (2c): This compound features tetradecyl (C₁₄H₂₉) chains at the 3,4-positions and trimethylsilyl groups at 2,5-positions. The longer alkyl chains improve solubility in organic solvents compared to the dodecyl-substituted target compound. Applications include intermediates in polymer synthesis .
- 3,4-Bis(4-(tert-butyl)phenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one: The tert-butyl groups introduce steric bulk, enhancing solubility in ethanol during synthesis. This derivative is used in Diels-Alder reactions to construct graphene quantum dots, leveraging its electron-deficient cyclopentadienone core .
Halogen-Substituted Derivatives
- 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone: Bromine substituents at the 2,5-positions increase molecular weight (542.27 g/mol) and reactivity, enabling cross-coupling reactions. Its lower melting point (244°C vs. 348°C for the target) suggests reduced thermal stability due to bromine’s electron-withdrawing effects. This compound serves as a precursor in organic synthesis .
Electron-Donating Substituents
- However, its applications are less documented, with vendors ambiguously citing "medicinal use" without robust evidence .
Hybrid and Functionalized Derivatives
- TPCPFPDA (Tetraphenylcyclopentadienone-based diamine): This derivative incorporates fluorine and benzene units, extending π-conjugation for optoelectronic applications. It forms intrinsic black polyimides with complete visible-light absorption, contrasting with the target compound’s focus on thermal stability and solubility .
Biological Activity
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one (CAS No. 217489-63-9) is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple phenyl groups and a cyclopentadienone moiety. Its molecular formula is , and it has a molecular weight of approximately 721.106 g/mol. The presence of long dodecyl chains enhances its solubility in organic solvents and may influence its biological interactions.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
A study demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular injury.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis (programmed cell death) and disrupt cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 15 | Induction of apoptosis |
| B | PC-3 (Prostate) | 20 | Cell cycle arrest |
| C | HeLa (Cervical) | 10 | ROS generation |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
Case Study 1: In Vivo Efficacy in Tumor Models
In a preclinical study using mouse models with induced tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.
Case Study 2: Safety Profile Assessment
A comprehensive safety assessment was conducted to evaluate the toxicity profile of this compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. However, further studies are needed to establish long-term safety and potential side effects.
The biological activity of this compound is likely mediated through multiple pathways:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons or hydrogen atoms to free radicals.
- Cell Cycle Regulation : It interferes with key regulatory proteins involved in the cell cycle.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in its pro-apoptotic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
